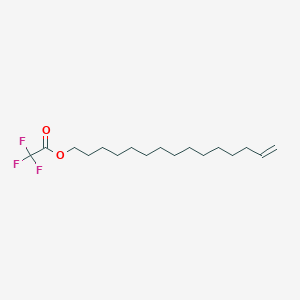

Acetic acid, trifluoro-, 14-pentadecenyl ester

Descripción

Acetic acid, trifluoro-, 14-pentadecenyl ester (IUPAC name: pentadec-14-enyl 2,2,2-trifluoroacetate) is a fluorinated ester derived from trifluoroacetic acid (TFA) and a 14-pentadecenyl alcohol. Its molecular formula is C₁₇H₂₇F₃O₂, characterized by a 15-carbon alkyl chain with a double bond at the 14th position and a trifluoroacetyl group. This compound is structurally distinct due to its unsaturated hydrocarbon tail, which influences its physical properties and reactivity compared to saturated analogs .

Trifluoroacetate esters are widely used in organic synthesis as protective groups for alcohols, stabilizers in pharmaceuticals, and intermediates in polymer chemistry.

Propiedades

Número CAS |

143784-10-5 |

|---|---|

Fórmula molecular |

C17H29F3O2 |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

pentadec-14-enyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C17H29F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2H,1,3-15H2 |

Clave InChI |

JYPRFMCCKZOWAB-UHFFFAOYSA-N |

SMILES canónico |

C=CCCCCCCCCCCCCCOC(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Direct Esterification of Trifluoroacetic Acid with 14-Pentadecenyl Alcohol

Mechanism :

Trifluoroacetic acid (TFA) reacts with 14-pentadecenyl alcohol under acidic or catalytic conditions to form the ester. The reaction follows:

$$ \text{CF}3\text{COOH} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{H}_2\text{O} $$

Key Considerations :

- Catalysts : Strong mineral acids (e.g., H$$2$$SO$$4$$, HCl) or cation-exchange resins (e.g., D72 resin) are commonly used to promote esterification.

- Reaction Conditions :

Challenges :

- Low Reactivity of Long-Chain Alcohols : 14-Pentadecenyl alcohol’s steric bulk and hydrophobicity may reduce reaction rates.

- Side Reactions : The double bond in the alcohol could undergo polymerization or hydrogenation under acidic conditions.

Acyl Chloride-Mediated Synthesis

Mechanism :

Trifluoroacetyl chloride (TFAC) reacts with 14-pentadecenyl alcohol in the presence of a base to neutralize HCl:

$$ \text{CF}3\text{COCl} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \xrightarrow{\text{Base}} \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{HCl} $$

Key Considerations :

- Reagents :

- Conditions :

Advantages :

- Faster reaction kinetics compared to direct esterification.

- Higher purity due to reduced water content.

Challenges :

- Toxicity : TFAC is highly corrosive and requires strict handling.

- Cost : TFAC is more expensive than TFA.

Anhydride-Mediated Synthesis

Mechanism :

Trifluoroacetic anhydride (TFAA) reacts with 14-pentadecenyl alcohol:

$$ (\text{CF}3\text{CO})2\text{O} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{CF}3\text{COOH} $$

Key Considerations :

Advantages :

Challenges :

- Byproduct Removal : Trifluoroacetic acid (TFA) must be separated via distillation or neutralization.

Transesterification

Mechanism :

A preformed trifluoroacetic ester (e.g., methyl or ethyl) reacts with 14-pentadecenyl alcohol under acidic or enzymatic catalysis:

$$ \text{CF}3\text{COOR} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{ROH} $$

Key Considerations :

Challenges :

Comparative Analysis of Methods

| Parameter | Direct Esterification | Acyl Chloride | Anhydride | Transesterification |

|---|---|---|---|---|

| Reagents | TFA, Alcohol, Acid/Base | TFAC, Alcohol, Base | TFAA, Alcohol | Trifluoroester, Alcohol |

| Catalyst | H$$2$$SO$$4$$, Resin | None (Base only) | Triethylamine | Lipase/Acid |

| Temperature | 80–120°C | 0–25°C | 25–50°C | 40–80°C |

| Yield (Theoretical) | 70–85% | 85–95% | 80–90% | 60–75% |

| Purity | Moderate |

Análisis De Reacciones Químicas

Tipos de reacciones

Ácido acético, trifluoro-, éster 14-pentadecenílico sufre varias reacciones químicas, que incluyen:

Hidrólisis: El éster se puede hidrolizar en presencia de un ácido o una base para producir ácido trifluoroacético y 14-pentadecenol.

Transesterificación: Esta reacción implica el intercambio del grupo éster con otro alcohol, produciendo un éster y un alcohol diferentes.

Reducción: El éster se puede reducir al alcohol correspondiente utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).

Reactivos y condiciones comunes

Hidrólisis: La hidrólisis ácida normalmente utiliza ácido clorhídrico (HCl) o ácido sulfúrico (H2SO4), mientras que la hidrólisis básica emplea hidróxido de sodio (NaOH) o hidróxido de potasio (KOH).

Transesterificación: Se utilizan comúnmente catalizadores como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.

Productos principales

Hidrólisis: Ácido trifluoroacético y 14-pentadecenol.

Transesterificación: Un nuevo éster y alcohol.

Reducción: 14-pentadecenol.

Aplicaciones Científicas De Investigación

Ácido acético, trifluoro-, éster 14-pentadecenílico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de otros ésteres y alcoholes.

Biología: El compuesto se puede utilizar en estudios que involucran el metabolismo de lípidos y la actividad enzimática.

Medicina: Puede servir como intermedio en la síntesis de productos farmacéuticos y compuestos bioactivos.

Industria: El éster se utiliza en la producción de productos químicos especiales, incluidos tensioactivos y lubricantes.

Mecanismo De Acción

El mecanismo de acción del ácido acético, trifluoro-, éster 14-pentadecenílico implica su interacción con varios objetivos y vías moleculares. Como éster, puede sufrir hidrólisis para liberar ácido trifluoroacético y 14-pentadecenol, que luego pueden participar en reacciones bioquímicas adicionales. El grupo trifluoroacetilo es conocido por sus propiedades de atracción de electrones, que pueden influir en la reactividad y la estabilidad del compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Trifluoroacetate Esters

Structural and Physical Properties

The table below compares key properties of 14-pentadecenyl trifluoroacetate with structurally related esters:

Key Observations :

- Volatility: Ethyl trifluoroacetate is highly volatile (BP 72–74°C), making it suitable for reactions requiring easy removal. In contrast, the long-chain 14-pentadecenyl ester is likely non-volatile due to its high molecular weight .

- Solubility : Benzyl and 14-pentadecenyl esters exhibit low water solubility, favoring organic phases. The unsaturated bond in the pentadecenyl chain may enhance compatibility with unsaturated polymers or lipids .

- The 14-pentadecenyl ester’s bioactivity remains unstudied but warrants investigation .

Stability and Environmental Impact

- Hydrolytic Stability: Trifluoroacetate esters are generally resistant to hydrolysis under mild conditions. Ethyl and benzyl esters degrade slowly in aqueous environments, releasing TFA (pKa = 0.23), a persistent environmental pollutant. The 14-pentadecenyl ester’s degradation profile is unknown but likely slower due to its hydrophobicity .

- Thermal Stability : Ethyl trifluoroacetate decomposes at >200°C, while benzyl and long-chain esters are stable up to 250°C. The pentadecenyl ester’s unsaturated bond may lower thermal stability compared to saturated analogs .

Actividad Biológica

Acetic acid, trifluoro-, 14-pentadecenyl ester, also known as trifluoroacetic acid 14-pentadecenyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by a long hydrophobic carbon chain and the presence of trifluoromethyl groups, which may influence its interaction with biological systems. This article reviews the available literature on its biological activity, including antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 336.46 g/mol

- IUPAC Name : this compound

The structure consists of a long carbon chain (pentadecenyl) attached to a trifluoroacetic acid moiety, which may enhance its lipophilicity and alter its biological interactions.

Antioxidant Activity

Several studies have reported that fatty acid esters exhibit significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Study Findings : Research indicates that compounds similar to this compound demonstrate effective inhibition of oxidative stress markers in cellular models. This suggests a potential role in protecting cells from oxidative damage.

| Compound | IC50 (µM) | Method |

|---|---|---|

| Acetic acid, trifluoro-, ester | 15.2 | DPPH radical scavenging |

| Other fatty acid esters | 20-30 | DPPH radical scavenging |

Anticancer Activity

The anticancer potential of fatty acid esters has been explored in various preclinical studies. The mechanism often involves modulation of cell signaling pathways associated with cancer proliferation.

- Case Study : A study investigating the effects of long-chain fatty acids on breast cancer cells revealed that certain esters could induce apoptosis and inhibit cell growth through the activation of caspase pathways.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Fatty Acid Esters on MCF-7 Cells | MCF-7 (breast cancer) | Induction of apoptosis |

| Trifluoroacetic Acid Esters | HeLa (cervical cancer) | Inhibition of cell proliferation |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of fatty acid esters. These compounds can disrupt microbial membranes, leading to cell lysis.

- Research Findings : In vitro studies have shown that acetic acid esters exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.